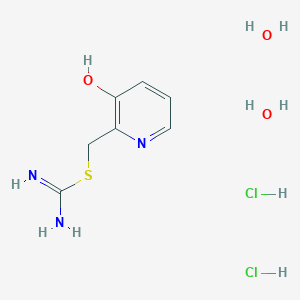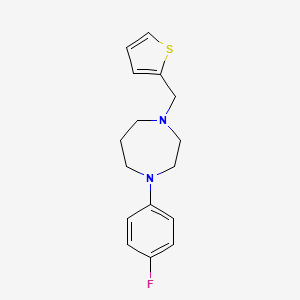![molecular formula C20H16O4 B5401633 7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5401633.png)
7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic compound that belongs to the class of chromenone derivatives. This compound has gained significant attention in recent years due to its potential applications in scientific research.
作用機序
The mechanism of action of 7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is not fully understood. However, it has been found to modulate various signaling pathways and enzymes that are involved in inflammation, oxidative stress, and cancer cell growth. It has also been found to have an effect on the expression of genes that are involved in cell cycle regulation and apoptosis.
Biochemical and physiological effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to have antioxidant effects by scavenging free radicals and reducing oxidative stress. Additionally, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
実験室実験の利点と制限
One of the advantages of using 7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one in lab experiments is its potential to modulate multiple pathways and enzymes, making it a versatile compound for studying various biological processes. However, one of the limitations is its low solubility in aqueous solutions, which can make it challenging to administer in experiments.
将来の方向性
There are several future directions for research on 7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. One direction is to study its potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential as an anti-inflammatory and antioxidant agent in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research can be conducted to understand its mechanism of action and to optimize its pharmacological properties for clinical use.
In conclusion, this compound is a synthetic compound that has potential applications in scientific research. Its anti-inflammatory, antioxidant, and anticancer properties, as well as its neuroprotective effects, make it a promising compound for further research. However, more studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
合成法
The synthesis of 7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a multi-step process that involves the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base to form 2-(2-hydroxyphenyl)-2-oxoethyl acetate. This intermediate is then reacted with cyclopentanone in the presence of a Lewis acid catalyst to form the desired compound.
科学的研究の応用
7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been found to have potential applications in scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been found to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
7-phenacyloxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c21-18(13-5-2-1-3-6-13)12-23-14-9-10-16-15-7-4-8-17(15)20(22)24-19(16)11-14/h1-3,5-6,9-11H,4,7-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INROLGHIJIKUOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-morpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5401559.png)

![4-(cyclopropylmethyl)-1-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5401572.png)



![1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine](/img/structure/B5401596.png)



![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5401610.png)
![ethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5401618.png)
![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5401624.png)

